molecular formula C13H18O2S B14343416 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid CAS No. 104532-40-3

3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid

Cat. No.: B14343416
CAS No.: 104532-40-3
M. Wt: 238.35 g/mol
InChI Key: NUYZXOYQOUPQES-UHFFFAOYSA-N
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Description

3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid is an organic compound with the molecular formula C12H16O2S It is a derivative of butanoic acid, featuring a sulfanyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid typically involves the reaction of 4-methylbenzyl mercaptan with 3-methyl-3-bromobutanoic acid under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the sulfanyl group replaces the bromine atom. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are carefully monitored to maintain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methylphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-3-(phenylsulfanyl)butanoic acid
  • 4-[(2-Methylphenyl)sulfanyl]butanoic acid
  • 3-(4-Chlorophenyl)butanoic acid

Uniqueness

3-Methyl-3-{[(4-methylphenyl)methyl]sulfanyl}butanoic acid is unique due to the presence of both a sulfanyl group and a methylphenyl moiety, which confer distinct chemical and biological properties

Properties

CAS No.

104532-40-3

Molecular Formula

C13H18O2S

Molecular Weight

238.35 g/mol

IUPAC Name

3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid

InChI

InChI=1S/C13H18O2S/c1-10-4-6-11(7-5-10)9-16-13(2,3)8-12(14)15/h4-7H,8-9H2,1-3H3,(H,14,15)

InChI Key

NUYZXOYQOUPQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(C)(C)CC(=O)O

Origin of Product

United States

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